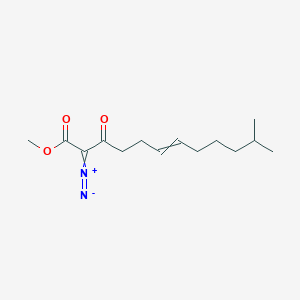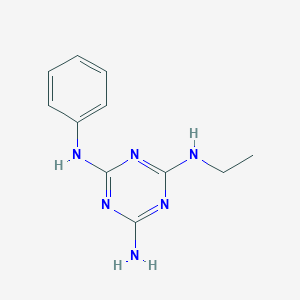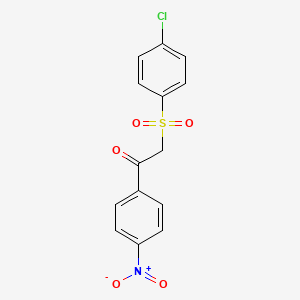
2-(4-Chlorobenzene-1-sulfonyl)-1-(4-nitrophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorobenzene-1-sulfonyl)-1-(4-nitrophenyl)ethan-1-one is an organic compound that features both sulfonyl and nitrophenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzene-1-sulfonyl)-1-(4-nitrophenyl)ethan-1-one typically involves the following steps:
Nitration: The nitrophenyl group can be introduced through nitration of a suitable aromatic precursor using a mixture of concentrated nitric and sulfuric acids.
Coupling Reaction: The final step involves coupling the sulfonylated and nitrated intermediates under specific conditions, such as using a base or a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobenzene-1-sulfonyl)-1-(4-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the nitro group to an amine group, significantly altering the compound’s properties.
Substitution: The chlorobenzene and nitrophenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases/acids can facilitate substitution reactions.
Major Products
Oxidation: Products may include sulfonic acids or other oxidized derivatives.
Reduction: Major products include amines or other reduced forms of the compound.
Substitution: Products depend on the specific substituents introduced during the reaction.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for potential therapeutic uses, such as in drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzene-1-sulfonyl)-1-(4-nitrophenyl)ethan-1-one depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of signaling pathways, or interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorobenzene-1-sulfonyl)-1-phenylethan-1-one: Lacks the nitro group, which may result in different chemical properties and applications.
2-(4-Methylbenzene-1-sulfonyl)-1-(4-nitrophenyl)ethan-1-one: Contains a methyl group instead of a chlorine atom, potentially altering its reactivity and uses.
2-(4-Chlorobenzene-1-sulfonyl)-1-(4-aminophenyl)ethan-1-one:
Uniqueness
2-(4-Chlorobenzene-1-sulfonyl)-1-(4-nitrophenyl)ethan-1-one is unique due to the presence of both sulfonyl and nitrophenyl groups, which confer distinct chemical properties. These functional groups can participate in a variety of chemical reactions, making the compound versatile for different applications.
Properties
CAS No. |
61820-96-0 |
|---|---|
Molecular Formula |
C14H10ClNO5S |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C14H10ClNO5S/c15-11-3-7-13(8-4-11)22(20,21)9-14(17)10-1-5-12(6-2-10)16(18)19/h1-8H,9H2 |
InChI Key |
LWTGZKYLKGCQQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



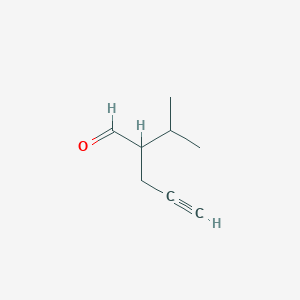


![3-[(E)-(Hydrazinylmethylidene)amino]-D-alanine](/img/structure/B14547628.png)

![4-Nitrophenyl 4-[(4-aminopentanoyl)amino]pentanoate](/img/structure/B14547643.png)
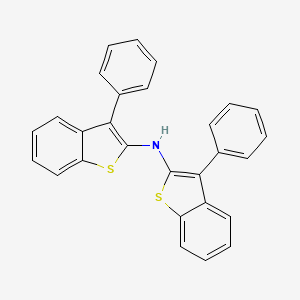
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanylglycinamidato(2-)](/img/structure/B14547665.png)
